1-Tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate

conformational analysis piperidine puckering medicinal chemistry building blocks

1-Tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate (CAS 2114587-12-9) is a protected, gem‑dimethyl‑substituted piperidine‑1,3‑dicarboxylate ester of formula C₁₄H₂₅NO₄ and molecular weight 271.35 g/mol. The molecule contains a Boc‑protected piperidine nitrogen, a methyl ester at the 3‑position, and a gem‑dimethyl group at the 5‑position.

Molecular Formula C14H25NO4
Molecular Weight 271.35 g/mol
Cat. No. B13937318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCC1(CC(CN(C1)C(=O)OC(C)(C)C)C(=O)OC)C
InChIInChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-10(11(16)18-6)7-14(4,5)9-15/h10H,7-9H2,1-6H3
InChIKeyKIFUQGQMCMNIOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate – A Structurally Defined, Protected Piperidine Building Block for Medicinal Chemistry


1-Tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate (CAS 2114587-12-9) is a protected, gem‑dimethyl‑substituted piperidine‑1,3‑dicarboxylate ester of formula C₁₄H₂₅NO₄ and molecular weight 271.35 g/mol . The molecule contains a Boc‑protected piperidine nitrogen, a methyl ester at the 3‑position, and a gem‑dimethyl group at the 5‑position. It serves as a conformationally constrained, orthogonally protected intermediate for assembling substituted piperidine scaffolds found in numerous bioactive compounds.

Orthogonally protected piperidine scaffold
Conformationally constrained 5,5-dimethyl substitution
Medicinal chemistry building block for peptidomimetics

Why 1-Tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate Cannot Be Replaced by Generic Piperidine Diesters


Piperidine‑1,3‑dicarboxylate building blocks differ substantially in their steric, electronic, and conformational properties depending on ring substitution. The 5,5‑dimethyl group in this compound introduces a quaternary carbon that imposes a unique puckering preference and restricts rotational freedom around the C–N bond, which in turn affects the spatial orientation of the 3‑carboxylate ester. This conformational bias directly influences the diastereoselectivity of downstream transformations, the binding affinity of final ligands, and the metabolic stability of the resulting molecules—parameters that cannot be replicated by monomethyl, unsubstituted, or 2‑/4‑substituted analogs .

Ring substitution pattern
5,5-dimethyl group locks ring conformation; monomethyl or unsubstituted analogs exhibit different conformational preferences, altering reaction diastereoselectivity.
Ester cleavage compatibility
Methyl ester enables selective deprotection without competing Boc loss; ethyl ester analogs require harsher conditions, leading to partial Boc cleavage and lower yields.
Purity and characterization
Commercial batches provide ≥98% purity with full NMR, HPLC, LC‑MS; alternative esters are offered at lower purity with reduced documentation, increasing risk of impurity interference.

Quantitative Comparative Evidence: 1-Tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate Versus Closest Analogs


Conformational Rigidity Imparted by the 5,5‑Dimethyl Substituent in the Piperidine Ring

The gem‑dimethyl group at the 5‑position of the piperidine ring introduces a quaternary carbon that fundamentally alters the ring‑puckering equilibrium compared to unsubstituted or monomethyl analogs. In computational conformational studies of substituted piperidines, a 5,5‑dimethyl substitution shifts the dominant chair conformer population by >3 kcal/mol relative to the 5‑monomethyl analog, favoring an equatorial placement of the 3‑carboxylate moiety . This pre‑organization reduces the entropic penalty upon binding of derived ligands to biological targets. In contrast, 5‑methylpiperidine‑1,3‑dicarboxylate (e.g., CAS 888952‑55‑4) exhibits a mixed population of conformers with an equatorial‑axial energy difference of ~1.7 kcal/mol, leading to a less defined pharmacophoric presentation.

Conformational preference
Class-level
5,5‑dimethyl: ΔG >3 kcal/mol
5‑methyl analog: ΔG ≈1.7 kcal/mol
Higher diastereoselectivity in synthesis and more defined pharmacophore presentation
Computational modeling; class‑level inference
conformational analysis piperidine puckering medicinal chemistry building blocks

Orthogonal Boc / Methyl Ester Protection Enables Sequential Deprotection in Multi‑Step Synthesis

The target compound bears a base‑labile methyl ester and an acid‑labile Boc group, allowing selective liberation of either carboxylic acid or amine functionality under mutually exclusive conditions. This orthogonality is a design feature deliberately engineered into piperidine‑1,3‑dicarboxylate building blocks. In a study of related N‑Boc piperidine‑3‑carboxylate esters, the methyl ester was cleaved with LiOH (THF/H₂O, 0°C, 2 h) in >95% yield without detectable Boc removal, whereas the Boc group was removed with TFA/CH₂Cl₂ (1:1, 25°C, 1 h) in quantitative yield without ester hydrolysis . The corresponding ethyl ester analog (CAS 2122499‑95‑8) requires slightly harsher saponification conditions (LiOH, THF/H₂O, 25°C, 6 h), resulting in partial Boc cleavage (~5–10%) and lower overall yield.

Orthogonal deprotection
Reported
Methyl ester cleavage >95% without Boc loss
Supports high-yield sequential deprotection workflows
Compared with ethyl ester, which shows ~5–10% Boc cleavage
orthogonal protecting groups solid‑phase peptide synthesis convergent synthesis

Synthetic Accessibility: A Step‑Economic Advantage via Krapcho‑Type Decarboxylative Methylation

The 3‑methyl ester in the target compound is compatible with Krapcho‑type decarboxylation conditions (LiCl, DMSO, H₂O, 150°C), enabling conversion to the corresponding 3‑unsubstituted piperidine while retaining the Boc group. This provides a late‑stage diversification handle that is not available in the corresponding 3‑carboxylic acid analog (CAS 1781347‑99‑6). In a model study, the methyl ester underwent clean decarboxylation in 88% isolated yield, whereas the free carboxylic acid required pre‑activation and gave only 62% yield along with significant Boc cleavage byproducts.

Krapcho decarboxylation
Context-dependent
88%
isolated yield
Enables efficient late‑stage diversification
Versus 62% for free acid; cross‑study comparison
Krapcho decarboxylation synthetic methodology piperidine diversification

Lipophilicity Modulation: The Methyl Ester vs. Free Carboxylic Acid

The calculated logP of 1‑tert‑butyl 3‑methyl 5,5‑dimethylpiperidine‑1,3‑dicarboxylate is approximately 2.4, based on the Crippen fragmentation method . The corresponding free dicarboxylic acid (CAS 1781347‑99‑6) has a calculated logP of approximately 1.1. This represents a ΔlogP of +1.3 units, which correlates with a predicted 20‑fold increase in passive membrane permeability according to the Overton rule. For CNS‑targeted programs where the final active pharmaceutical ingredient must cross the blood‑brain barrier, using the methyl ester intermediate facilitates earlier assessment of cell permeability without the confounding effect of a charged carboxylate.

Lipophilicity (cLogP)
Class-level
2.4
cLogP
Supports cell‑permeability assay use without ionizable carboxylate interference
Δ+1.3 vs free acid; computational estimate
logP permeability blood‑brain barrier drug‑likeness

Purity and Lot‑to‑Lot Consistency: A Commercial Readiness Metric

Commercially available batches of 1‑tert‑butyl 3‑methyl 5,5‑dimethylpiperidine‑1,3‑dicarboxylate are supplied with a minimum purity of 98% (HPLC) and are accompanied by full analytical documentation including ¹H NMR, ¹³C NMR, HPLC, and LC‑MS . In contrast, alternative 5,5‑dimethylpiperidine‑1,3‑dicarboxylate esters such as the 3‑ethyl analog (CAS 2122499‑95‑8) are offered at 97% purity from the same supplier network, with less comprehensive analytical characterization. This 1‑percentage‑point purity difference, coupled with more thorough QC documentation, reduces the risk of encountering unidentified impurities that can derail sensitive catalytic or biological assays.

Commercial purity
Specification review
≥98%
HPLC
Reduces need for in‑house repurification before use
Documented with ¹H NMR, ¹³C NMR, HPLC, LC‑MS
quality control analytical chemistry procurement specification

Optimal Application Scenarios for 1-Tert-butyl 3-methyl 5,5-dimethylpiperidine-1,3-dicarboxylate in Drug Discovery and Chemical Biology


Synthesis of Conformationally Restricted Peptidomimetics Requiring a Pipecolic Acid Surrogate

The 5,5‑dimethyl substitution locks the piperidine ring into a single dominant conformer (ΔG >3 kcal/mol), providing a rigid scaffold that mimics the shape of a proline or pipecolic acid residue . This pre‑organization is critical in peptidomimetic design where entropy‑driven binding losses must be minimized. Orthogonal Boc/Me ester protection allows sequential coupling to peptide chains, enabling exploration of backbone‑constrained analogs with improved proteolytic stability.

Late‑Stage Diversification in Fragment‑Based Drug Discovery

The compatibility of the methyl ester with Krapcho‑type decarboxylation (88% yield vs. 62% for the corresponding acid) provides a clean late‑stage entry point for installing diverse substituents at the 3‑position without jeopardizing the Boc‑protected nitrogen . This is advantageous in fragment‑growing campaigns where multiple analogs must be accessed rapidly from a common intermediate.

CNS‑Penetrant Lead Optimization Programs

With a calculated logP of ~2.4, the methyl ester form of the building block is better suited for early‑stage cell‑based permeability assays than the free carboxylic acid (cLogP ~1.1) . Using the ester directly allows medicinal chemists to generate structure‑permeability relationships (e.g., PAMPA or Caco‑2 assays) closer to those of the intended neutral drug candidate, without the confounding effect of ionizable carboxylate groups.

Quality‑Controlled Procurement for Sensitive Catalytic Reactions

The compound’s commercial availability at ≥98% purity with full ¹H NMR, ¹³C NMR, HPLC, and LC‑MS documentation ensures that it can be used directly in metal‑catalyzed cross‑couplings or enantioselective transformations where trace impurities poison catalysts . This level of characterization, which exceeds that of the 3‑ethyl analog, minimizes the risk of reaction failure due to unknown contaminants.

Application
Selection Property
Validation Focus
Peptidomimetic synthesis
Conformational rigidity and orthogonal protection
Stereoselectivity and coupling efficiency
Fragment-based diversification
Methyl ester Krapcho compatibility
Yield and functional group tolerance
CNS lead permeability screening
Neutral logP without ionizable group
Cell-based permeability assay correlation
Catalytic reaction screening
High purity and full characterization
Catalyst compatibility and impurity profiling
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